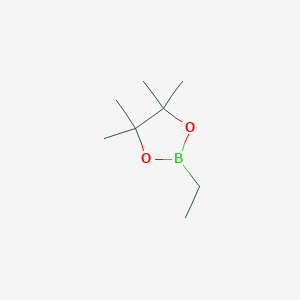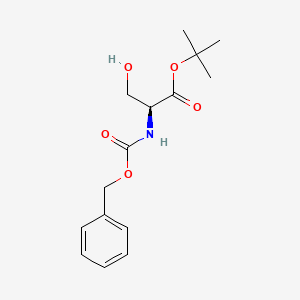
6-Methyl-4-nitropicolinic acid
概要
説明
6-Methyl-4-nitropicolinic acid is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 . It is used in scientific research and has diverse applications, including its role as a precursor for synthesizing pharmaceuticals .
Synthesis Analysis
The synthesis of 6-Methyl-4-nitropicolinic acid involves several steps. One method involves the use of 6-Methyl-4-nitro-pyridine-2-carboxylic acid, which is heated at 100°C overnight in 48% hydrobromic acid. The solution is then evaporated to dryness in vacuo to give a crude product .
科学的研究の応用
Chemical Synthesis and Reaction Studies
6-Methyl-4-nitropicolinic acid plays a significant role in chemical synthesis and reaction studies. The Reissert-Kaufmann-type reaction, a method for synthesizing various nitropyridinecarboxylic acids, utilizes substituted N-methoxy-4-nitropyridinium methylsulfates, leading to the formation of nitropyridinecarboxylic acids, including 4-nitropicolinic acids (Matsumura, Ariga, & Ohfuji, 1970). Furthermore, nuclear magnetic resonance (NMR) studies of heteroaromatic systems, like picolines, have revealed insights into the long-range coupling of methyl groups, aiding in understanding the electronic structures of these compounds (Bell, Egan, & Bauer, 1965).
Spectral Analysis and Photophysical Properties
The UV spectra of 6-Methyl-4-nitropicolinic acid derivatives, such as 2-N-substituted 4-nitropicolines, have been studied, contributing valuable information on the photophysical properties of these compounds. These studies have provided insights into the electronic interactions and steric effects influencing the absorption properties (Lorenc & Puszko, 1998).
Crystallography and Molecular Structure
The study of the crystal and molecular structures of 6-Methyl-4-nitropicolinic acid and its derivatives is another crucial area of research. Investigations into the solid-state structures of these compounds, such as 4-nitropicolinic acid monohydrate, have revealed interesting hydrogen bonding networks and packing motifs, which are essential for understanding the material properties of these compounds (Constable, Housecroft, Kariuki, & Mahmood, 2006).
Heterocyclic Chemistry and Complex Formation
In the field of heterocyclic chemistry, 6-Methyl-4-nitropicolinic acid plays a role in the synthesis of various heterocyclic compounds. For example, the synthesis of Pyrrolo[4,3,2-de]quinolines, a type of heterocyclic compound, involves the conversion of derivatives like 2-amino-4-nitrophenol into nitroquinolines, which are key intermediates in the formation of complex heterocyclic structures (Roberts, Joule, Bros, & Álvarez, 1997).
Application in Organometallic Chemistry
6-Methyl-4-nitropicolinic acid derivatives also find application in organometallic chemistry. For instance, their use in the synthesis of metal complexes, such as platinum and palladium complexes, has been explored. These complexes have potential applications in catalysis and material science (Fossey & Richards, 2004).
Acid-Base Equilibria and Binding Studies
Studies on the acid-base equilibria of 6-Methyl-4-nitropicolinic acid derivatives, such as in acetonitrile systems, contribute to the understanding of their chemical behavior and interaction with other molecules. Such studies are vital in designing pharmaceuticals and other chemical agents (Kaczmarczyk, Puszko, Lorenc, & Chmurzyński, 1999).
特性
IUPAC Name |
6-methyl-4-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYOLHGMGAMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460830 | |
| Record name | 6-methyl-4-nitropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-nitropicolinic acid | |
CAS RN |
30235-16-6 | |
| Record name | 6-methyl-4-nitropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-4-nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)




